Tyrosine, 3-acetyl-

Description

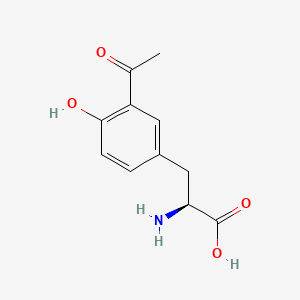

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(3-acetyl-4-hydroxyphenyl)-2-aminopropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-6(13)8-4-7(2-3-10(8)14)5-9(12)11(15)16/h2-4,9,14H,5,12H2,1H3,(H,15,16)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QORSWSUKHPLZDP-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)CC(C(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=C(C=CC(=C1)C[C@@H](C(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20223476 | |

| Record name | Tyrosine, 3-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73245-90-6, 32483-30-0 | |

| Record name | Tyrosine, 3-acetyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073245906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acetyl-L-tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032483300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrosine, 3-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ACETYL-L-TYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT9AOK85ZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-acetyl-L-tyrosine: Structure, Properties, and Synthetic Utility

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-acetyl-L-tyrosine is a synthetically derived amino acid, a modification of the endogenous L-tyrosine. While not a compound of direct therapeutic action, it holds significant value as a strategic intermediate in medicinal chemistry, particularly in the synthesis of L-DOPA (Levodopa) derivatives. The introduction of an acetyl group at the C3 position of the phenyl ring fundamentally alters the molecule's electronic properties and provides a chemical handle for subsequent transformations. This guide offers a comprehensive analysis of the chemical structure, physicochemical properties, and synthetic applications of 3-acetyl-L-tyrosine, providing a critical resource for professionals engaged in pharmaceutical research and development.

Chemical Structure and Molecular Identity

3-acetyl-L-tyrosine is structurally defined as an L-tyrosine molecule with an acetyl group (–COCH₃) substituted onto the third carbon of the phenolic ring. This substitution is ortho to the hydroxyl group. The core structure retains the chiral center of the parent L-tyrosine, preserving the (S)-configuration at the α-carbon.

The precise placement of the acetyl group is critical. It activates the ring towards certain reactions while also serving as a precursor to a hydroxyl group through reactions like the Baeyer-Villiger oxidation. This strategic placement is key to its utility in multi-step organic synthesis.

Figure 1: 2D Chemical Structure of 3-acetyl-L-tyrosine.

Chemical Identifiers

For unambiguous identification in databases and regulatory documents, the following identifiers are crucial. Note that this compound is often supplied and referenced as its hydrochloride salt.

| Identifier | Value (for Free Acid) | Reference |

| IUPAC Name | (2S)-3-(3-acetyl-4-hydroxyphenyl)-2-aminopropanoic acid | [1][2] |

| CAS Number | 32483-30-0, 73245-90-6 | [1][3][4] |

| Molecular Formula | C₁₁H₁₃NO₄ | [1][4][5] |

| SMILES | CC(=O)C1=C(C=CC(=C1)CN)O | [1] |

| InChI | InChI=1S/C11H13NO4/c1-6(13)8-4-7(2-3-10(8)14)5-9(12)11(15)16/h2-4,9,14H,5,12H2,1H3,(H,15,16)/t9-/m0/s1 | [1][2] |

| Synonyms | L-Tyrosine, 3-acetyl | [1] |

Physicochemical and Computed Properties

The physicochemical properties of 3-acetyl-L-tyrosine dictate its behavior in solution, its reactivity, and its suitability for various experimental conditions. The data presented below is for the free acid form unless otherwise specified.

| Property | Value | Reference |

| Molecular Weight | 223.22 g/mol | [1] |

| Appearance | Solid (form not specified) | |

| Melting Point | 199-205°C (decomposes) (for Hydrochloride Salt) | [6] |

| Solubility | Slightly soluble in methanol and water (for Hydrochloride Salt) | [6] |

| XLogP3 (Computed) | -2.1 | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

Synthesis and Role as a Synthetic Intermediate

3-acetyl-L-tyrosine is not a naturally occurring compound; it is produced synthetically from L-tyrosine. Its primary value lies in its role as a key intermediate for the synthesis of more complex molecules, most notably selectively protected L-Dopa derivatives.[7] L-Dopa is the gold-standard treatment for Parkinson's disease, and its synthesis requires careful management of the two hydroxyl groups on its catechol ring.

Synthetic Rationale

The synthesis of L-Dopa derivatives often requires one of the two hydroxyl groups to be protected while the other is left free for further reaction. Direct, selective protection of L-Dopa is challenging. An alternative strategy involves starting with L-tyrosine, which has only one hydroxyl group, modifying the ring, and then introducing the second hydroxyl group in a controlled manner.

3-acetyl-L-tyrosine is a pivotal intermediate in this strategy. The synthesis involves an electrophilic aromatic substitution (specifically, a Friedel-Crafts acylation) on the L-tyrosine ring to install the acetyl group at the C3 position. This acetyl group can then be converted into a hydroxyl group via a Baeyer-Villiger oxidation, yielding the desired L-Dopa catechol structure.[7] This multi-step process offers superior control over the final product's regiochemistry.

Figure 2: Synthetic pathway from L-Tyrosine to L-DOPA via 3-acetyl-L-tyrosine.

Experimental Protocol: Baeyer-Villiger Oxidation

While the specific protocol for the synthesis of 3-acetyl-L-tyrosine is proprietary to various manufacturers, its subsequent conversion is well-documented in academic literature. The Baeyer-Villiger oxidation of 3-acetyl-L-tyrosine hydrochloride has been shown to be an effective method for producing L-Dopa.[7]

Conceptual Steps:

-

Dissolution: 3-acetyl-L-tyrosine hydrochloride is dissolved in a suitable acidic medium.

-

Oxidation: A peroxy acid (e.g., peracetic acid or meta-chloroperoxybenzoic acid, m-CPBA) is introduced to the solution. The peroxy acid attacks the carbonyl carbon of the acetyl group.

-

Rearrangement: A concerted rearrangement occurs where the phenyl ring migrates to the adjacent oxygen atom, displacing a carboxylate leaving group. This forms an ester intermediate.

-

Hydrolysis: The resulting ester is hydrolyzed under the reaction conditions (or with a subsequent workup step) to yield the final catechol structure of L-Dopa and acetic acid as a byproduct.

This method is notable for its high yield (approximately 75%) and for providing a direct route to the L-Dopa backbone from a readily accessible tyrosine derivative.[7]

Spectroscopic and Analytical Characterization

The definitive identification and purity assessment of 3-acetyl-L-tyrosine rely on a combination of spectroscopic techniques. While raw spectral data is beyond the scope of this guide, reference spectra are available in public databases such as PubChem.[1] Key analytical methods include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, verifying the presence and connectivity of the acetyl group, the aromatic protons, and the amino acid backbone.

-

Infrared (IR) Spectroscopy: IR analysis identifies characteristic functional groups, including the hydroxyl (–OH), amine (–NH₂), carboxylic acid (–COOH), and ketone (C=O) stretches.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the exact molecular weight and elemental composition (C₁₁H₁₃NO₄).[1]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the compound, often used to qualify it as a reference material.[2]

Applications in Drug Development and Research

The primary application of 3-acetyl-L-tyrosine is as a pharmaceutical intermediate and impurity reference standard .[2][8]

-

Intermediate for L-Dopa Synthesis: As detailed above, its most significant role is in the efficient and regioselective synthesis of L-Dopa and its derivatives.[7] This pathway is of high interest to pharmaceutical manufacturers producing anti-Parkinsonian agents.

-

Starting Material for Research Chemicals: The unique substitution pattern makes it a versatile starting material for synthesizing a variety of substituted phenylalanine analogues for drug discovery research.[9]

-

Reference Standard: In the quality control of Levodopa (L-Dopa) production, 3-acetyl-L-tyrosine serves as a qualified impurity reference standard to ensure the final active pharmaceutical ingredient (API) meets stringent purity requirements.[2]

Conclusion

3-acetyl-L-tyrosine represents a classic example of strategic molecular design in organic synthesis. By modifying a common amino acid, a highly valuable intermediate is created that elegantly solves a significant regiochemical challenge in the synthesis of L-Dopa. Its chemical properties are defined by the interplay of the amino acid backbone with the acetylated phenolic ring. For researchers and professionals in drug development, a thorough understanding of 3-acetyl-L-tyrosine's structure, reactivity, and synthetic context is essential for leveraging its potential in the production of neurologically active pharmaceuticals and other novel chemical entities.

References

-

PubChem. 3-Acetyl-L-tyrosine | C11H13NO4 | CID 155971. [Link]

-

PubChem. 3-Acetyl-L-tyrosine Hydrochloride | C11H14ClNO4 | CID 13919748. [Link]

-

Pharmaffiliates. 3-Acetyl-L-tyrosine Hydrochloride | CAS No : 32404-28-7. [Link]

-

PubChem. 3-Nitro-N-acetyl-L-tyrosine | C11H12N2O6 | CID 23279776. [Link]

-

PubChem. N-Acetyl-L-tyrosine | C11H13NO4 | CID 68310. [Link]

-

Wikipedia. N-Acetyl-L-tyrosine. [Link]

-

UCLA Chemistry and Biochemistry. Efficient Synthesis of Selectively Protected L-Dopa Derivatives from L-Tyrosine via Reimer-Tiemann and Dakin Reactions. [Link]

Sources

- 1. 3-Acetyl-L-tyrosine | C11H13NO4 | CID 155971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Acetyl-L-tyrosine Hydrochloride | LGC Standards [lgcstandards.com]

- 3. scbt.com [scbt.com]

- 4. clearsynth.com [clearsynth.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 3-Acetyl-L-tyrosine Hydrochloride [chemicalbook.com]

- 7. chem.ucla.edu [chem.ucla.edu]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. 3-Acetyl-L-tyrosinehydrochloride | 32404-28-7 | FA178526 [biosynth.com]

A Technical Guide to 3-Acetyl-Tyrosine: An Emerging Post-Translational Modification

Executive Summary

Post-translational modifications (PTMs) of tyrosine residues are critical regulators of protein function, orchestrating a vast array of cellular signaling pathways. While phosphorylation has long been the most studied tyrosine PTM, a diverse landscape of other modifications, including sulfation, nitration, and halogenation, continues to emerge, each with unique biochemical consequences. This guide focuses on a novel and less-characterized modification: the acetylation of the tyrosine phenolic ring at the 3-position, creating 3-acetyl-tyrosine (3-Ac-Tyr). We will explore its fundamental biochemistry, differentiate it from the well-known N-acetyl-L-tyrosine, propose plausible mechanisms of formation, and outline a comprehensive methodological framework for its detection and analysis. This document is intended for researchers, scientists, and drug development professionals interested in the expanding frontier of PTMs and their potential roles in health and disease.

Introduction: The Expanding Landscape of Tyrosine PTMs

The tyrosine residue, with its reactive phenolic hydroxyl group, is a hub for a multitude of PTMs that dictate protein activity, localization, and interaction networks.[] Phosphorylation, a reversible modification catalyzed by kinases, is a cornerstone of signal transduction.[2][3] However, the tyrosine ring itself is susceptible to other chemical alterations that carry significant biological implications. Tyrosine nitration (to form 3-nitrotyrosine) is a well-established marker of nitrosative stress, arising from the reaction of tyrosine with potent oxidants like peroxynitrite.[4][5] Similarly, tyrosine sulfation and halogenation represent other means by which cellular function is modulated.[6][7]

Within this context, 3-acetyl-tyrosine emerges as a potentially significant, yet under-explored, modification. It involves the covalent attachment of an acetyl group to the carbon at the 3-position of the tyrosine aromatic ring.

A Critical Distinction: 3-Acetyl-Tyrosine vs. N-Acetyl-L-Tyrosine

It is imperative to distinguish the post-translational modification 3-acetyl-tyrosine from the commercially available supplement N-acetyl-L-tyrosine (NALT). NALT features an acetyl group on the alpha-amino group of the tyrosine backbone, a modification that enhances its solubility and bioavailability for use in nutritional supplements and parenteral nutrition.[8][9] In the body, NALT primarily serves as a pro-drug, being deacetylated to yield L-tyrosine, which then acts as a precursor for the synthesis of catecholamine neurotransmitters like dopamine and norepinephrine.[][10] 3-acetyl-tyrosine, the subject of this guide, is a modification directly on the aromatic ring, which would fundamentally alter the residue's chemical properties within a folded protein.

Figure 1: Chemical structures distinguishing N-acetyl-L-tyrosine (NALT) from 3-acetyl-tyrosine (3-Ac-Tyr).

Section 1: The Biochemistry of 3-Acetyl-Tyrosine

Chemical Structure and Properties

The addition of an acetyl group (CH₃CO-) to the tyrosine ring introduces a mass shift of +42.0106 Da .[11] This modification replaces a hydrogen atom on the aromatic ring, introducing a keto group and a methyl group. This change has several predicted chemical consequences:

-

Increased Steric Bulk: The acetyl group is significantly larger than the hydrogen atom it replaces, potentially disrupting or creating new protein-protein interactions.

-

Altered Electronics: The electron-withdrawing nature of the acetyl group can influence the pKa of the nearby phenolic hydroxyl group.

-

Blocked Modification Site: Acetylation at the 3-position would preclude other modifications at the same site, such as nitration or halogenation, suggesting a potential for functional crosstalk between PTM pathways.

Plausible Mechanisms of Formation

The precise mechanisms leading to 3-acetyl-tyrosine in vivo are currently unknown. However, we can postulate both non-enzymatic and enzymatic pathways.

1. Non-Enzymatic Acetylation: Potent biological acetylating agents, such as acetyl-CoA or a highly reactive aspirin metabolite, could potentially acetylate reactive residues like tyrosine under specific physiological or pathological conditions. Aspirin (acetylsalicylic acid) is well-known for its ability to acetylate proteins, most famously cyclooxygenase, but also many others. The chemical synthesis of aspirin itself involves the acid-catalyzed acetylation of salicylic acid's phenolic hydroxyl group by acetic anhydride, a conceptually similar reaction.[12][13] It is plausible that aspirin or its metabolites could, under certain circumstances, acetylate the tyrosine ring, making 3-Ac-Tyr a potential biomarker of aspirin therapy or toxicity.

2. Enzymatic Acetylation (Hypothetical): While lysine acetyltransferases (KATs) and N-terminal acetyltransferases (NATs) are well-characterized, the existence of a "Tyrosine Ring Acetyltransferase" is purely speculative at this stage. Such an enzyme would represent a novel class of protein-modifying enzymes. Its discovery would require dedicated biochemical assays to identify enzymatic activity capable of transferring an acetyl group from acetyl-CoA to a tyrosine ring within a peptide or protein substrate.

Figure 2: Comparison of 3-acetyl-tyrosine with other major tyrosine modifications.

Section 2: A Methodological Framework for Detection and Analysis

The robust identification and quantification of a novel PTM like 3-Ac-Tyr requires a multi-pronged approach, combining immunochemical methods with the precision of mass spectrometry. The primary analytical challenge is its anticipated low stoichiometry, necessitating highly sensitive and specific enrichment techniques.

Overall Analytical Workflow

The reliable identification of 3-Ac-Tyr sites follows a standardized proteomics workflow, which must be optimized for this specific modification. The key steps involve protein extraction, digestion, enrichment of modified peptides, and finally, analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Figure 3: A generalized experimental workflow for the proteomic analysis of 3-acetyl-tyrosine.

Immunochemical Detection: Antibody-Based Methods

The development of an antibody that specifically recognizes the 3-acetyl-tyrosine moiety is a cornerstone for its study.

Rationale for Antibody Development: A high-affinity "pan-3-acetyl-tyrosine" antibody, analogous to existing pan-phospho-tyrosine or nitro-tyrosine antibodies, would be invaluable.[4] This reagent is generated by immunizing host animals with a keyhole limpet hemocyanin (KLH)-conjugated peptide containing a central 3-acetyl-tyrosine residue, flanked by a degenerate mix of amino acids to ensure context-independent recognition.

Experimental Protocol: Western Blotting for Global 3-Ac-Tyr Detection

-

Protein Separation: Separate 10-50 µg of protein lysate per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane. The choice of gel percentage depends on the molecular weight of the protein(s) of interest.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST). The choice of BSA is often preferred for modification-specific antibodies to reduce non-specific background.

-

Primary Antibody Incubation: Incubate the membrane with the pan-3-Ac-Tyr primary antibody (e.g., at a 1:1000 dilution) in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane 3 times for 5 minutes each with TBST to remove unbound primary antibody. This step is critical for reducing background signal.

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.

-

Final Washes: Repeat the washing step (Step 4) to remove unbound secondary antibody.

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager or film.

-

Validation (Trustworthiness): To ensure specificity, perform a peptide competition assay. Pre-incubate the primary antibody with a 100-fold molar excess of the 3-acetyl-tyrosine immunizing peptide for 1 hour before adding it to the membrane. A specific signal should be completely abolished, while a non-specific band will remain.

Mass Spectrometry-Based Proteomics for Site-Specific Identification

Mass spectrometry (MS) provides definitive, high-resolution identification and localization of PTMs.

Core Principle: The identification of 3-Ac-Tyr relies on detecting peptides that exhibit a mass increase of precisely 42.0106 Da on a tyrosine residue. Tandem mass spectrometry (MS/MS) is then used to fragment the peptide and pinpoint the exact location of the modification.

Data Presentation: Comparative Mass Shifts of Tyrosine PTMs

For accurate data analysis, it is crucial to consider the mass shifts of other potential tyrosine modifications to avoid misidentification.

| Post-Translational Modification | Mass Shift (Monoisotopic) | Chemical Formula Added |

| Acetylation | +42.010565 Da | C₂H₂O |

| Phosphorylation | +79.966331 Da | HPO₃ |

| Nitration | +45.004099 Da | NO₂ |

| Sulfation | +79.956815 Da | SO₃ |

| Bromination (⁷⁹Br) | +78.918337 Da | Br |

Experimental Protocol: Immuno-affinity Enrichment and LC-MS/MS Analysis

-

Protein Digestion: Start with 1-5 mg of total protein from your sample. Perform reduction (with DTT) and alkylation (with iodoacetamide) of cysteine residues, followed by overnight digestion with a protease like Trypsin or Lys-C. This process generates peptides of a suitable size for MS analysis.

-

Peptide Cleanup: Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove contaminants that can interfere with MS analysis.

-

Immuno-affinity Enrichment: Incubate the cleaned peptides with the pan-3-Ac-Tyr antibody that has been cross-linked to protein A/G agarose beads. This step selectively captures peptides containing the 3-Ac-Tyr modification. The rationale is to increase the concentration of the low-abundance target peptides relative to the vast excess of unmodified peptides.

-

Washing and Elution: Wash the beads extensively to remove non-specifically bound peptides. Elute the enriched 3-Ac-Tyr peptides using a low-pH solution, such as 0.1% trifluoroacetic acid (TFA).

-

LC-MS/MS Analysis: Analyze the enriched peptide fraction using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) coupled to a nanoflow HPLC system.

-

MS1 Scan: The mass spectrometer scans for the mass-to-charge ratio (m/z) of all eluting peptides.

-

MS2 Scan (Fragmentation): The instrument selects peptide ions of interest (precursors) and fragments them via collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

-

-

Data Analysis: Search the resulting MS/MS spectra against a protein database using a search algorithm (e.g., Sequest, Mascot, or MaxQuant). Critically, the search parameters must be set to include a variable modification of +42.010565 Da on tyrosine. The software will identify the peptide sequence and localize the modification site based on the pattern of fragment ions (b- and y-ions). Manual validation of high-quality spectra is essential for confident site assignment.

Section 3: Therapeutic and Drug Development Implications

While speculative, the study of 3-acetyl-tyrosine holds potential for therapeutic and diagnostic advancements.

-

Biomarker of Drug Action: If 3-Ac-Tyr is confirmed to be a product of aspirin treatment, its levels could serve as a pharmacodynamic biomarker to monitor drug efficacy or off-target effects.

-

Marker of Metabolic Stress: Should 3-Ac-Tyr formation be linked to high levels of acetyl-CoA, it could function as a novel biomarker for metabolic diseases where acetyl-CoA metabolism is dysregulated.

-

Therapeutic Targeting: If a "Tyrosine Ring Acetyltransferase" is discovered, it would represent a new target for drug development. Inhibitors of this enzyme could be pursued for diseases driven by aberrant tyrosine acetylation.

Conclusion and Future Directions

3-acetyl-tyrosine represents an exciting, albeit nascent, area in the field of post-translational modifications. While its endogenous existence and biological function remain to be definitively established, the chemical plausibility of its formation and the powerful analytical tools now available provide a clear path forward. The immediate research priorities should be the development of specific antibodies and the application of high-resolution mass spectrometry to screen for this modification in biological systems, particularly under conditions of high metabolic flux or exposure to acetylating drugs like aspirin. Elucidating the formation, function, and pathological relevance of 3-acetyl-tyrosine will undoubtedly deepen our understanding of the complex language of protein regulation.

References

-

Caring Sunshine. (n.d.). Ingredient: Acetyl-L-Tyrosine. Retrieved from [Link]

-

Ghesquière, B., et al. (2006). Protein Tyrosine Amination: Detection, Imaging, and Chemoproteomic Profiling with Synthetic Probes. PubMed Central. Retrieved from [Link]

-

Bovonsombat, P., et al. (2008). Facile syntheses of 3-halo and mixed 3,5-dihalo analogues of N-acetyl-L-tyrosine via sulfonic acid-catalysed regioselective monohalogenation. Tetrahedron Letters. Retrieved from [Link]

- Google Patents. (n.d.). CN114716335A - Process for preparing N-acetyl-L-tyrosine.

-

Patsnap Synapse. (2024). What is the mechanism of N-acetyl-L-tyrosine?. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). tyrosine Antibodies. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Acetyl-L-tyrosine. PubChem Compound Database. Retrieved from [Link]

-

Thornalley, P. J., et al. (2003). Assay of 3-nitrotyrosine in Tissues and Body Fluids by Liquid Chromatography With Tandem Mass Spectrometric Detection. PubMed. Retrieved from [Link]

-

RxList. (n.d.). Tyrosine: Health Benefits, Side Effects, Uses, Dose & Precautions. Retrieved from [Link]

-

Jung, M. E., & Shishido, K. (1983). Efficient Synthesis of Selectively Protected L-Dopa Derivatives from L-Tyrosine via Reimer-Tiemann and Dakin Reactions. UCLA Chemistry and Biochemistry. Retrieved from [Link]

-

Newstead, S. M., & Nachman, D. F. (2011). Characterisation of the Synthesis of N,O- diacetyl-L-tyrosine from L-tyrosine. ResearchGate. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). tyrosine Products. Retrieved from [Link]

-

MDPI. (2024). Engineered Protein Modification: A New Paradigm for Enhancing Biosensing Sensitivity and Diagnostic Accuracy. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for N-Acetyl-L-tyrosine (HMDB0000866). Retrieved from [Link]

-

WebMD. (n.d.). Tyrosine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]

-

Wu, S.-W., et al. (2011). Tyrosine Sulfation as a Protein Post-Translational Modification. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Acetyl-L-tyrosine Hydrochloride. PubChem Compound Database. Retrieved from [Link]

-

Ghesquière, B., et al. (2006). Improved tandem mass spectrometric characterization of 3-nitrotyrosine sites in peptides. PubMed. Retrieved from [Link]

-

Tilley, D. R. (2004). Nonenzymatic preparative-scale synthesis of dityrosine and 3-bromotyrosine. USDA ARS. Retrieved from [Link]

-

Watkins, E. B., & Phillips, R. S. (2001). Enzymatic synthesis of aza-l-tyrosines. PubMed. Retrieved from [Link]

-

Wanczura, S., et al. (2021). Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period. MDPI. Retrieved from [Link]

-

de la Torre, C., & DeCaprio, A. P. (2022). Uncommon posttranslational modifications in proteomics: ADP-ribosylation, tyrosine nitration, and tyrosine sulfation. PubMed. Retrieved from [Link]

-

Professor Dave Explains. (2021, April 16). Aspirin Synthesis Introduction [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Tyrosine sulfation. Retrieved from [Link]

-

NileRed. (2014, April 24). How to Convert Aspirin to Salicylic Acid (Base Hydrolysis Method) [Video]. YouTube. Retrieved from [Link]

-

Watkins, E. B., & Phillips, R. S. (2001). Enzymatic Synthesis of Aza-L-tyrosines. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Acetyl-L-tyrosine. PubChem Compound Database. Retrieved from [Link]

-

Caring Sunshine. (n.d.). Relationship: Memory and Brain Function and Acetyl-L-Tyrosine. Retrieved from [Link]

-

Qi, W., et al. (2020). N-acetyl-l-tyrosine is an intrinsic triggering factor of mitohormesis in stressed animals. The EMBO Journal. Retrieved from [Link]

-

Pandey, A., & Mann, M. (2000). Profiling of tyrosine phosphorylation pathways in human cells using mass spectrometry. PNAS. Retrieved from [Link]

-

ABRF. (n.d.). Biomolecular Delta Mass. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019, August 14). Aspirin Synthesis Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

Florvall, L., et al. (1978). The preparation and pharmacological properties of 3-acetyltyrosine and 3-acetyltyramine. PubMed. Retrieved from [Link]

Sources

- 2. Engineered Protein Modification: A New Paradigm for Enhancing Biosensing Sensitivity and Diagnostic Accuracy | MDPI [mdpi.com]

- 3. pnas.org [pnas.org]

- 4. Nitro-Tyrosine Antibody | Cell Signaling Technology [cellsignal.com]

- 5. Assay of 3-nitrotyrosine in tissues and body fluids by liquid chromatography with tandem mass spectrometric detection [pubmed.ncbi.nlm.nih.gov]

- 6. Tyrosine Sulfation as a Protein Post-Translational Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. caringsunshine.com [caringsunshine.com]

- 9. N-Acetyl-L-tyrosine | C11H13NO4 | CID 68310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. What is the mechanism of N-acetyl-L-tyrosine? [synapse.patsnap.com]

- 11. abrf.org [abrf.org]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

A Scientist's Guide to a Novel Post-Translational Modification: The Discovery and Characterization of 3-Acetyl-Tyrosine in Nature

Foreword: Beyond the Central Dogma

In the intricate landscape of cellular biology, the journey from gene to function is rarely a straight line. Post-translational modifications (PTMs) represent a critical layer of regulation, adding immense diversity and complexity to the proteome. For decades, researchers have focused on well-established PTMs like phosphorylation, glycosylation, and ubiquitination. However, the frontiers of analytical chemistry and proteomics are continually unveiling new modifications, each offering a deeper glimpse into cellular signaling and pathology.

This guide delves into the nascent field of one such discovery: 3-acetyl-tyrosine (3-AT) . Distinct from its well-known cousin, N-acetyl-L-tyrosine (NALT), where the modification occurs on the amino group, 3-AT involves acetylation on the phenolic ring of the tyrosine residue.[1][2] Its emergence is not as a free-floating metabolite in plants, but as a subtle yet significant molecular flag on proteins, raised in response to cellular stress. This document provides a technical narrative for researchers, scientists, and drug development professionals on the discovery of 3-AT, the logic behind its detection, and the methodologies required to study it in a biological context.

Part 1: The Genesis of a Discovery - A Hypothesis Born from Oxidative Stress

The story of 3-acetyl-tyrosine is intrinsically linked to the cellular battlefield of oxidative and nitrative stress. A well-established biomarker for this stress is 3-nitrotyrosine (3-NT), formed when the tyrosine ring is nitrated by reactive nitrogen species like peroxynitrite. For years, 3-NT was considered a stable, terminal marker of damage.

However, a critical question arose: Could the cell possess mechanisms to reverse or metabolize this modification? This question paved the way for the discovery of 3-AT. The central hypothesis was a two-step intracellular process:

-

Reduction: The nitro group of 3-nitrotyrosine is reduced to an amino group, forming 3-aminotyrosine (3-AmT).

-

Acetylation: This newly formed amino group is then acetylated by an as-yet-unidentified acetyltransferase, yielding 3-acetyl-tyrosine.

This proposed pathway positions 3-AT not as a random event, but as a downstream metabolite of nitrative stress, potentially serving as a new biomarker or even a functional modification in its own right. Recent studies have provided evidence for this pathway, identifying 3-AT-containing proteins in inflammatory macrophages, cells known to experience high levels of oxidative stress.[3]

Figure 1: Proposed biosynthetic pathway of 3-acetyl-tyrosine in vivo.

Part 2: The Modern Isolation Paradigm - Chemoproteomic Detection

Isolating and identifying a low-abundance PTM from the entire proteome is like finding a single, uniquely colored grain of sand on a beach. Traditional bulk isolation techniques are simply not feasible. The modern approach, therefore, relies on precision, selectively tagging and enriching only the proteins of interest. This is achieved through chemoproteomic profiling using bioorthogonal probes.

The core principle is to use a specially designed chemical probe that reacts specifically with the 3-AT modification. This probe carries a "handle" that can be used for visualization or purification.

Experimental Workflow: Profiling 3-AT in Macrophages

This protocol is based on methodologies developed for identifying novel PTMs in cellular models of inflammation.[3]

Objective: To identify proteins containing 3-acetyl-tyrosine modifications in lipopolysaccharide (LPS)-stimulated macrophage cells.

Core Components:

-

Cell Model: RAW 264.7 macrophage cell line.

-

Stimulus: Lipopolysaccharide (LPS) to induce an inflammatory response and oxidative stress.

-

Bioorthogonal Probe: A synthetic probe with a moiety to react with 3-AT and an alkyne handle for "click" chemistry (e.g., SALc-Yn).[3]

-

Reporter Tag: An azide-functionalized biotin tag for enrichment.

References

An In-depth Technical Guide to the Pharmacological Properties of 3-Acetyltyrosine and 3-Acetyltyramine

Abstract

This technical guide provides a comprehensive analysis of the pharmacological properties of two structurally related tyrosine derivatives: 3-acetyltyrosine (N-acetyl-L-tyrosine, NALT) and 3-acetyltyramine (N-acetyltyramine, NAT). While both molecules share a common biochemical origin, their pharmacological profiles diverge significantly. 3-Acetyltyrosine primarily functions as a more soluble prodrug of L-tyrosine, designed to augment the biosynthesis of catecholamine neurotransmitters. In contrast, 3-acetyltyramine is an active metabolite of tyramine with diverse biological activities, including neuromodulatory roles in invertebrates and potential radical-scavenging and anti-adipogenic effects. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthesis, metabolism, mechanisms of action, and key experimental methodologies for both compounds.

Introduction: Two Derivatives, Two Distinct Paths

Tyrosine is a fundamental amino acid that serves as a critical building block for proteins and a precursor to a host of vital signaling molecules, including the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine. Chemical modification of the tyrosine scaffold can dramatically alter its pharmacokinetic and pharmacodynamic properties. This guide focuses on two such modifications at the amino group: 3-acetyltyrosine and 3-acetyltyramine.

3-Acetyltyrosine (NALT) is the N-acetylated form of the amino acid L-tyrosine.[1] Its primary rationale for use is to overcome the poor water solubility of L-tyrosine, thereby providing a more readily administered precursor for catecholamine synthesis, particularly in contexts of increased demand such as stress or intensive cognitive tasks.[1][2]

3-Acetyltyramine (NAT) , the N-acetylated metabolite of the biogenic amine tyramine, presents a more complex pharmacological picture.[3][4] Found in a variety of organisms from bacteria to plants and animals, NAT is a key player in invertebrate neurobiology as a precursor to octopamine.[3][4] In other contexts, it has demonstrated a range of bioactivities, including quorum sensing inhibition and antioxidant effects.[5][6]

This guide will dissect the pharmacological nuances of these two molecules, providing a foundational understanding for their application in research and potential therapeutic development.

Synthesis and Metabolic Fate

The synthesis and subsequent metabolic processing of NALT and NAT are central to their pharmacological effects.

Chemical Synthesis

Both compounds can be synthesized through straightforward acylation reactions.

-

3-Acetyltyrosine (NALT): The synthesis of NALT is typically achieved by the acylation of L-tyrosine with acetic anhydride under alkaline conditions.[7] The pH is carefully controlled to ensure selective acetylation of the amino group over the phenolic hydroxyl group.[7]

-

3-Acetyltyramine (NAT): Similarly, NAT is synthesized by the acetylation of tyramine, often using acetyl chloride in the presence of a base.[5]

Metabolism and Bioavailability

3-Acetyltyrosine (NALT): Upon ingestion, NALT is believed to be deacetylated in the liver to yield L-tyrosine.[1] This conversion is critical for its biological activity, as NALT itself does not directly participate in catecholamine synthesis. However, the efficiency of this conversion and the overall bioavailability of NALT compared to L-tyrosine have been subjects of debate, with some evidence suggesting that a significant portion of ingested NALT may be excreted unchanged.

3-Acetyltyramine (NAT): NAT is a natural metabolite of tyramine.[8] Tyramine is formed from the decarboxylation of tyrosine.[8] The subsequent acetylation to NAT is a key step in the catabolism and regulation of tyramine levels.[3] In invertebrates, NAT can be further metabolized to N-acetyloctopamine.

Figure 1: Synthesis and Metabolic Pathways of 3-Acetyltyrosine and 3-Acetyltyramine.

Molecular Pharmacology and Mechanism of Action

The pharmacological actions of NALT and NAT are fundamentally different. NALT acts indirectly as a precursor, while NAT appears to have direct biological effects.

3-Acetyltyrosine (NALT): A Catecholamine Precursor

The primary mechanism of action of NALT is to increase the systemic pool of L-tyrosine, which is the rate-limiting precursor for the synthesis of catecholamines.[9] By boosting L-tyrosine levels, NALT can support the production of dopamine, norepinephrine, and epinephrine, particularly under conditions of high demand that might deplete these neurotransmitters.[1] There is currently no strong evidence to suggest that NALT directly binds to or modulates any neurotransmitter receptors. Its effects are contingent on its conversion to L-tyrosine.[1]

Figure 3: Experimental Workflow for Assessing NALT's Effect on Dopamine Production.

Conclusion

3-Acetyltyrosine and 3-acetyltyramine, while separated by only a single enzymatic step in a metabolic context, occupy distinct pharmacological spaces. 3-Acetyltyrosine's value lies in its potential as a more soluble delivery form of L-tyrosine, with its pharmacological effects being indirect and mediated entirely through the augmentation of the endogenous catecholamine synthesis pathway. In contrast, 3-acetyltyramine is a biologically active molecule in its own right, with a well-established role in invertebrate neurobiology and a growing profile of diverse effects in other biological systems, including antioxidant and metabolic modulatory activities.

Future research should focus on elucidating the specific molecular targets of 3-acetyltyramine in mammals to better understand its potential therapeutic applications. For 3-acetyltyrosine, further clinical studies are warranted to definitively establish its bioavailability and efficacy in enhancing cognitive function and stress resilience relative to standard L-tyrosine supplementation. This guide provides a solid, technically grounded framework for professionals in the field to pursue these research avenues.

References

- Musto, A. M., et al. (2023). Octopamine and tyramine signalling in Aedes aegypti: Molecular characterization and insight into potential physiological roles. PLOS ONE, 18(2), e0281917.

- Pirrung, M. C., et al. (2021). The Insect Type 1 Tyramine Receptors: From Structure to Behavior. International Journal of Molecular Sciences, 22(8), 3873.

- Kalyan, M., & Dola, V. R. (2016). Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress. Applied Microbiology and Biotechnology, 100(13), 5737-5745.

- Arjomandi, O. K., et al. (2018). Synthesis and enzyme-based evaluation of analogues L-tyrosine thiol carboxylic acid inhibitor of metallo-β-lactamase IMP-1. Scientific Reports, 8(1), 16259.

- Shaaban, M., et al. (2023). Biogenic Quorum-Sensing Amides from Streptomyces sp. NP10. Molecules, 28(13), 5085.

- Zucchi, R., et al. (2006). Trace amine-associated receptors and their ligands. British Journal of Pharmacology, 149(8), 967-978.

- Jeong, S. Y., et al. (2023). Anti-adipogenic Effects of N-Acetyltyramine from Termite-Associated Streptomyces. Organic & Biomolecular Chemistry.

- Han, K. A., et al. (1998). A Novel Octopamine Receptor with Preferential Expression in Drosophila Mushroom Bodies. The Journal of Neuroscience, 18(10), 3650-3658.

- Schwaerzel, M., et al. (2017). Octopamine and Tyramine Contribute Separately to the Counter-Regulatory Response to Sugar Deficit in Drosophila. Frontiers in Systems Neuroscience, 11, 4.

-

NP-MRD. (2022). NP-Card for N-Acetyltyramine (NP0079208). Retrieved from [Link]

- Vaccari, A., et al. (1986). High affinity binding of [3H]-tyramine in the central nervous system. European Journal of Pharmacology, 130(1-2), 1-9.

-

PubChem. (n.d.). N-Acetyltyramine. Retrieved from [Link]

- Jiang, X., & Kopp-Schneider, A. (2014). Summarizing EC50 estimates from multiple dose-response experiments: a comparison of a meta-analysis strategy to a mixed-effects model approach. Biometrical Journal, 56(3), 493-512.

- Florvall, L., et al. (1978). The preparation and pharmacological properties of 3-acetyltyrosine and 3-acetyltyramine. Acta Pharmaceutica Suecica, 15(1), 13-22.

-

Caring Sunshine. (n.d.). Relationship: Dopamine and Acetyl-L-Tyrosine. Retrieved from [Link]

- Vaccari, A. (1992). The tyramine binding site in the central nervous system: an overview. Neurochemical Research, 17(9), 837-845.

-

Reactome. (n.d.). Trace amine-associated receptors can bind trace amines. Retrieved from [Link]

- Cragg, S. J., et al. (2002). Tyramine excites rat subthalamic neurons in vitro by a dopamine-dependent mechanism. Neuroscience, 111(4), 789-798.

- Makukhin, N., & Ciulli, A. (2020). Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues. MedChemComm, 11(11), 1840-1859.

- Miller, G. M. (2011). The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity. Journal of Neurochemistry, 116(2), 164-176.

-

Science.gov. (n.d.). a3 receptor affinity: Topics by Science.gov. Retrieved from [Link]

- Marcellino, D., et al. (2012). Dopamine D3 Receptor Heteromerization: Implications for Neuroplasticity and Neuroprotection. Behavioural Brain Research, 230(1), 1-10.

- Chen, K., et al. (2022). Molecular basis of human trace amine-associated receptor 1 activation.

- Grandy, D. K. (2007). Trace Amine-Associated Receptors as Emerging Therapeutic Targets. Pharmacological Reviews, 59(4), 439-444.

- Hauger, R. L., et al. (1982). High affinity binding of [3H]-tyramine in the central nervous system. Life Sciences, 30(22), 1841-1848.

-

NIST. (n.d.). N-Acetyltyramine. Retrieved from [Link]

-

PubChem. (n.d.). Tyramine. Retrieved from [Link]

- van de Rest, O., et al. (2016). Neuro-Cognitive Effects of Acute Tyrosine Administration on Reactive and Proactive Response Inhibition in Healthy Older Adults. Frontiers in Behavioral Neuroscience, 10, 20.

- Virel, A., et al. (2022).

- Dimatelis, J. J., et al. (2024). N-acetylcysteine increases dopamine release and prevents the deleterious effects of 6-OHDA on the expression of VMAT2, α-synuclein, and tyrosine hydroxylase. Metabolic Brain Disease, 39(3), 883-894.

-

Gatorade Sports Science Institute. (n.d.). Tyrosine Supplementation: Can This Amino Acid Boost Brain Dopamine and Improve Physical and Mental Performance?. Retrieved from [Link]

- McQuade, P. S., & Juorio, A. V. (1986). The effects of administration of meta-tyramine and para-tyramine on dopamine and its metabolites in the rat striatum. Neurochemical Research, 11(7), 1041-1049.

- Ishida, Y., et al. (2005). Tyrosine-induced release of dopamine is under inhibitory control of presynaptic dopamine D2 and, probably, D3 receptors in the dorsal striatum, but not in the nucleus accumbens. Journal of Neurochemistry, 94(6), 1543-1551.

- Jiang, X., & Kopp-Schneider, A. (2014). Summarizing EC50 estimates from multiple dose-response experiments: a comparison of a meta-analysis strategy to a mixed-effects model approach. Biometrical Journal, 56(3), 493-512.

- Scherk, H., et al. (2007). Dopamine transporter genotype influences N-acetyl-aspartate in the left putamen. International Journal of Psychiatry in Clinical Practice, 11(4), 279-286.

- Che, D., et al. (2007). Neuronal nicotinic acetylcholine receptor binding affinities of boron-containing nicotine analogues. Bioorganic & Medicinal Chemistry Letters, 17(24), 6896-6899.

-

PubChem. (n.d.). N-Acetyl-L-tyrosine. Retrieved from [Link]

- Pearce, S. F., et al. (1990). The role of tyrosine at the ligand-binding site of the nicotinic acetylcholine receptor. Proceedings of the Royal Society B: Biological Sciences, 241(1302), 207-213.

- Gotti, C., et al. (2006). High affinity and low affinity heteromeric nicotinic acetylcholine receptors at central synapses. The Journal of Physiology, 573(Pt 3), 573-582.

Sources

- 1. caringsunshine.com [caringsunshine.com]

- 2. The preparation and pharmacological properties of 3-acetyltyrosine and 3-acetyltyramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. N-Acetyltyramine | C10H13NO2 | CID 121051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Biogenic Quorum-Sensing Amides from Streptomyces sp. NP10 [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Tyramine | C8H11NO | CID 5610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

A Technical Guide to the In Vivo Investigation of 3-Acetyl-Tyrosine: A Putative Post-Translational Modification

Abstract: The amino acid tyrosine is a critical node in cellular signaling, and its function is tightly regulated by a variety of post-translational modifications (PTMs). While phosphorylation, nitration, and sulfation of tyrosine are well-established, the in vivo occurrence and significance of tyrosine acetylation on its phenolic ring—specifically forming 3-acetyl-tyrosine—remains a nascent and unexplored field. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate this putative PTM. We synthesize established principles from related fields to postulate mechanisms of formation, explore potential biological significance, and provide detailed, field-proven analytical methodologies for the robust detection and quantification of 3-acetyl-tyrosine in biological matrices. This document serves as a foundational resource to empower the scientific community to explore a new frontier in protein modification and biomarker discovery.

Part 1: The Centrality of Tyrosine in the Post-Translational Landscape

The Foundational Role of Tyrosine in Biology

L-Tyrosine is a non-essential amino acid synthesized in the body from phenylalanine.[1][2] Beyond its fundamental role as a building block for proteins, tyrosine serves as the direct precursor to a host of vital biomolecules.[] In the brain and adrenal glands, it is converted into catecholamines, including dopamine, norepinephrine, and epinephrine, which are essential for mood regulation, cognitive function, and the stress response.[4][5] Furthermore, tyrosine is integral to the synthesis of thyroid hormones, which regulate metabolism throughout the body.[1] Its phenolic side chain makes it a unique site for modifications that control protein activity and signaling cascades.[]

The Known Spectrum of Tyrosine Modifications

The functional versatility of tyrosine-containing proteins is vastly expanded through PTMs. Key established modifications include:

-

Phosphorylation: The addition of a phosphate group to the hydroxyl moiety of tyrosine by protein kinases is a cornerstone of signal transduction, regulating cellular processes from growth and proliferation to differentiation and apoptosis.[1]

-

Nitration: The addition of a nitro group at the 3-position of the phenolic ring, forming 3-nitrotyrosine, is a well-documented biomarker of oxidative and nitrosative stress.[6][7] It is associated with numerous pathological conditions, including neurodegenerative diseases and inflammation.[6][8]

-

Sulfation: The addition of a sulfate group, catalyzed by tyrosylprotein sulfotransferases (TPSTs), is crucial for modulating protein-protein interactions, particularly in secreted and transmembrane proteins.[1]

-

Halogenation: The incorporation of chlorine or bromine atoms onto the tyrosine ring is primarily mediated by peroxidases in inflammatory cells.[9]

Introducing 3-Acetyl-Tyrosine: A Novel Frontier

In contrast to the well-studied modifications, the acetylation of the tyrosine phenolic ring at the 3-position represents a largely unexplored PTM. We hypothesize that 3-acetyl-tyrosine can form in vivo through non-enzymatic mechanisms, particularly in the presence of potent acetylating agents. Its existence could signify a novel biomarker associated with drug metabolism or a new class of cellular stress, potentially impacting protein structure and function in ways that are currently uncharacterized.

Part 2: Postulated Mechanisms of In Vivo 3-Acetyl-Tyrosine Formation

The formation of 3-acetyl-tyrosine in vivo is likely a non-enzymatic event driven by the presence of reactive acetyl-donating molecules.

The Role of Exogenous Acetylating Agents: Aspirin

Aspirin (acetylsalicylic acid) is one of the most widely used drugs globally and functions as a potent acetylating agent.[10] Its primary mechanism of action involves the irreversible acetylation of a serine residue in the active site of cyclooxygenase (COX) enzymes, thereby inhibiting prostaglandin and thromboxane synthesis.[10][11] However, aspirin's reactivity is not limited to COX; it has been shown to acetylate numerous other proteins in vitro and in vivo.[10][12] Given this promiscuous acetylating capacity, it is highly plausible that aspirin can directly acetylate the electron-rich phenolic ring of protein-bound tyrosine residues, leading to the formation of 3-acetyl-tyrosine. This modification would be distinct from the more commonly known N-acetyl-L-tyrosine, a supplement in which the acetyl group is attached to the amino group.[4][13]

Caption: Proposed non-enzymatic acetylation of a protein tyrosine residue by aspirin.

Part 3: Potential Biological Significance and Implications

The biological consequences of 3-acetyl-tyrosine formation are currently speculative but can be inferred from analogous modifications.

A Potential Biomarker of Drug Action and Cellular Milieu

The presence of 3-acetyl-tyrosine could serve as a direct pharmacodynamic biomarker for the target engagement of aspirin and other acetylating drugs beyond their canonical targets. Similar to how 3-nitrotyrosine provides a dosimeter for nitrosative stress[7], 3-acetyl-tyrosine could quantify the extent of systemic protein acetylation following drug administration.

Impact on Protein Structure and Function

The addition of a neutral acetyl group to the polar phenolic ring of tyrosine would alter its local chemical environment. This could:

-

Disrupt Hydrogen Bonding: The hydroxyl group of tyrosine is a common hydrogen bond donor and acceptor. Acetylation would block this capability, potentially disrupting protein secondary and tertiary structures.

-

Alter Signaling Pathways: If the modification occurs on a tyrosine residue that is a known phosphorylation site, acetylation would preclude phosphorylation, thereby acting as a direct antagonist to kinase-mediated signaling.

-

Induce Protein Aggregation: Chemical modifications that destabilize protein structure can increase the propensity for aggregation. Studies have shown that aspirin-mediated acetylation can induce structural changes and aggregation in proteins like insulin.[12]

Part 4: Analytical Methodologies for Detection and Quantification

Detecting a novel, low-abundance PTM requires highly sensitive and specific analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.

Overview of the Analytical Workflow

The robust analysis of 3-acetyl-tyrosine involves a multi-step process beginning with sample collection and culminating in data analysis. Each step must be carefully optimized to ensure accuracy and prevent artifactual modifications.

Caption: A typical experimental workflow for the analysis of modified amino acids.

Detailed Experimental Protocols

Protocol 1: Sample Preparation from Plasma

-

Causality: The goal is to efficiently precipitate abundant proteins while keeping the modified amino acids in solution. Ice-cold acetonitrile is a standard choice as it effectively denatures and precipitates proteins while being compatible with subsequent LC-MS analysis. The use of a stable isotope-labeled internal standard at the very beginning is critical for trustworthy quantification, as it co-purifies with the analyte and corrects for any losses during the multi-step workflow.[14]

-

Thaw plasma samples on ice.

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of a stable isotope-labeled internal standard mix (e.g., ¹³C₉,¹⁵N₁-3-acetyl-tyrosine).

-

Add 300 µL of ice-cold acetonitrile.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant, which contains the free amino acids, to a new tube for hydrolysis or direct analysis.

Protocol 2: Total Protein Hydrolysis

-

Causality: To measure protein-bound 3-acetyl-tyrosine, proteins must be broken down into their constituent amino acids. Enzymatic hydrolysis (using enzymes like pronase) is gentler and less likely to cause artifactual modifications than strong acid hydrolysis.[15] However, complete digestion can be challenging. Acid hydrolysis (e.g., with 6N HCl) is more robust but must be performed under an inert atmosphere (e.g., argon) and with antioxidants to prevent artifactual nitration or oxidation during the high-temperature incubation.[16]

-

Combine the protein pellet from Protocol 1 (or a protein extract from tissue homogenate) with 1 mL of digestion buffer (e.g., 20 mM ammonium bicarbonate).

-

Add a broad-spectrum protease, such as Pronase E, to a final concentration of 1 mg/mL.

-

Incubate at 37°C for 18-24 hours with gentle agitation.

-

Stop the reaction by adding a denaturing agent like trichloroacetic acid (TCA) to a final concentration of 5% and centrifuging to pellet the protease.

-

The supernatant, now containing the hydrolyzed amino acids, can be further purified by solid-phase extraction (SPE) before LC-MS/MS analysis.

Gold Standard Analysis: LC-MS/MS

-

Causality: This technique provides the highest degree of sensitivity and specificity. The liquid chromatography (LC) step separates the target analyte (3-acetyl-tyrosine) from isomers (e.g., N-acetyl-tyrosine, unmodified tyrosine) and other matrix components that could interfere with the measurement. The tandem mass spectrometer (MS/MS) provides two levels of mass filtering for definitive identification and quantification. It selects the parent mass of the analyte (precursor ion) and then fragments it, monitoring for a specific fragment ion (product ion). This precursor/product pair, known as a Multiple Reaction Monitoring (MRM) transition, is unique to the target molecule, ensuring highly reliable results.[14][17]

Protocol 3: LC-MS/MS Method for 3-Acetyl-Tyrosine

-

Chromatographic Separation:

-

Column: Use a reversed-phase C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size) to separate the polar amino acids.[14]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Develop a gradient from 5% to 95% Mobile Phase B over several minutes to elute analytes of varying polarity.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.[14]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The specific mass-to-charge (m/z) transitions must be optimized by infusing a pure standard of 3-acetyl-tyrosine. Predicted transitions are based on the molecular weight (223.23 g/mol ) and likely fragmentation patterns (e.g., loss of the acetyl group, loss of the carboxyl group).

-

Data Presentation: Quantitative Analysis

All quantitative data should be summarized in tables for clarity. The use of a stable isotope-labeled internal standard allows for the calculation of the absolute concentration of 3-acetyl-tyrosine in the original sample.

Table 1: Predicted MRM Transitions for LC-MS/MS Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |

|---|---|---|---|---|

| 3-Acetyl-Tyrosine | 224.09 | 107.05 | (To be optimized) | Corresponds to the tyrosyl fragment. |

| 224.09 | 178.08 | (To be optimized) | Corresponds to loss of H₂O and CO. |

| ¹³C₉,¹⁵N₁-3-Acetyl-Tyr (IS) | 234.12 | 116.08 | (To be optimized) | Labeled tyrosyl fragment. |

(Note: m/z values are for [M+H]⁺ ions and are predicted. They must be confirmed experimentally.)

Part 5: Future Directions and Conclusion

The study of 3-acetyl-tyrosine is in its infancy. This guide provides the foundational knowledge and methodological framework to rigorously investigate its existence and function. Key future steps for the field include:

-

Definitive In Vivo Detection: Applying the LC-MS/MS methods described herein to biological samples from animals or humans treated with aspirin to provide the first definitive evidence of its in vivo occurrence.

-

Development of Immunochemical Tools: Synthesizing 3-acetyl-tyrosine haptens to generate specific antibodies. This would enable high-throughput screening via ELISA and cellular localization studies via immunohistochemistry, similar to the tools available for 3-nitrotyrosine.[9]

-

Functional Studies: Using site-directed mutagenesis to introduce 3-acetyl-tyrosine into recombinant proteins to study its specific effects on protein structure, enzyme kinetics, and signaling pathway activation.

References

- 1. Tyrosine - Wikipedia [en.wikipedia.org]

- 2. Tyrosine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 4. What is the mechanism of N-acetyl-L-tyrosine? [synapse.patsnap.com]

- 5. L-Tyrosine Availability Affects Basal and Stimulated Catecholamine Indices in Prefrontal Cortex and Striatum of the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Nitrotyrosine: a versatile oxidative stress biomarker for major neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-Nitrotyrosine: A biomarker of nitrogen free radical species modified proteins in systemic autoimmunogenic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-nitro-tyrosine as a peripheral biomarker of minimal hepatic encephalopathy in patients with liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. Aspirin - Wikipedia [en.wikipedia.org]

- 11. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 12. Aspirin-mediated acetylation induces structural alteration and aggregation of bovine pancreatic insulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. N-Acetyl-L-tyrosine | C11H13NO4 | CID 68310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. Quantification of 3-nitrotyrosine in biological tissues and fluids: generating valid results by eliminating artifactual formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Emergent Role of 3-Acetyl-Tyrosine in Cell Signaling: A Technical Guide for Researchers

Abstract

Protein tyrosine phosphorylation is a cornerstone of cellular signaling, meticulously regulated by protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs). This dynamic post-translational modification (PTM) orchestrates a vast array of cellular processes, and its dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1] While phosphorylation has been the central focus of tyrosine-centric signaling research, emerging evidence suggests that other modifications of the tyrosine residue may also play critical regulatory roles. This technical guide delves into the nascent field of 3-acetyl-tyrosine, a novel PTM with the potential to significantly impact cell signaling cascades. We will explore its biochemical basis, potential mechanisms of action as a phosphotyrosine mimic, and provide a framework for its experimental investigation. This guide is intended for researchers, scientists, and drug development professionals interested in exploring this exciting new frontier in signal transduction.

Introduction: Beyond Phosphorylation - The Expanding Landscape of Tyrosine Modifications

For decades, the reversible addition of a phosphate group to tyrosine residues has been recognized as a primary "on-off" switch in cellular communication.[2] This modification, governed by the opposing actions of PTKs and PTPs, creates binding sites for proteins containing Src Homology 2 (SH2) and Phosphotyrosine Binding (PTB) domains, thereby initiating downstream signaling cascades that control cell growth, differentiation, and metabolism.[1]

However, the tyrosine residue, with its reactive phenolic ring, is susceptible to a variety of other chemical modifications. These include nitration, halogenation, and, the focus of this guide, acetylation. While N-terminal and lysine acetylation are well-established PTMs with profound effects on protein function and gene expression, the acetylation of the tyrosine side chain remains a largely unexplored phenomenon.[3][4][5] The introduction of an acetyl group at the 3-position of the tyrosine ring (3-acetyl-tyrosine) alters its size, polarity, and electronic properties, suggesting it could have significant consequences for protein structure and function.

A compelling hypothesis is that 3-acetyl-tyrosine may function as a mimic of phosphotyrosine, thereby hijacking or modulating phosphorylation-dependent signaling pathways. This concept is supported by studies on other tyrosine modifications, such as 3-nitrotyrosine, which has been shown to mimic phosphotyrosine and bind to the SH2 domain of the Src family kinase Lyn.[6]

This guide will provide a comprehensive overview of the potential role of 3-acetyl-tyrosine in cell signaling, from its putative formation to its detection and functional characterization.

The Biochemistry of 3-Acetyl-Tyrosine: Formation and Chemical Properties

The precise mechanisms leading to the formation of 3-acetyl-tyrosine in a cellular context are yet to be fully elucidated. However, several plausible pathways exist:

-

Non-enzymatic Acetylation: One of the most intriguing possibilities is the non-enzymatic acetylation of tyrosine residues by endogenous acetyl donors or xenobiotics. A prime candidate for this is acetylsalicylic acid (aspirin). Aspirin is a well-known acetylating agent that irreversibly acetylates cyclooxygenase (COX) enzymes on a serine residue.[7] While lysine and serine are the most documented targets of aspirin-mediated acetylation, the nucleophilic nature of the tyrosine phenol group makes it a potential, albeit less studied, target.[8] The reaction would involve the transfer of the acetyl group from aspirin to the hydroxyl group of the tyrosine side chain.

-

Enzymatic Acetylation: While no specific tyrosine acetyltransferases have been identified to date, the vast and expanding family of acetyltransferases warrants further investigation. It is conceivable that under certain cellular conditions, known lysine or serine acetyltransferases may exhibit promiscuous activity towards tyrosine residues.

The introduction of an acetyl group onto the tyrosine ring has significant chemical consequences:

-

Steric Hindrance: The acetyl group adds bulk to the tyrosine side chain, which could sterically hinder protein-protein interactions or alter the local protein conformation.

-

Electronic Effects: The acetyl group is an electron-withdrawing group, which will decrease the pKa of the phenolic hydroxyl group, making it more acidic. This alteration in electronic distribution could influence hydrogen bonding and other non-covalent interactions.

These chemical changes are the basis for the hypothesis that 3-acetyl-tyrosine could interfere with normal tyrosine-mediated signaling events.

The Central Hypothesis: 3-Acetyl-Tyrosine as a Modulator of Kinase Signaling

The structural and electronic similarities between a phosphate group and an acetyl group on a tyrosine residue raise the tantalizing possibility that 3-acetyl-tyrosine could act as a phosphotyrosine mimic. This could lead to several profound effects on cell signaling:

Interference with Protein Tyrosine Kinase and Phosphatase Activity

-

Substrate Competition: 3-acetyl-tyrosine-containing proteins could act as competitive inhibitors of PTKs, binding to the active site but being unable to be "phosphorylated" further. This would effectively block the phosphorylation of legitimate substrates.

-

Modulation of Phosphatase Activity: Conversely, the acetylated tyrosine might be a poor substrate for PTPs, leading to a persistent modified state that could either prolong or inhibit signaling, depending on the specific context. Some studies on phosphotyrosine mimetics have shown that they can be resistant to phosphatase activity.[9]

Aberrant Recruitment of SH2 Domain-Containing Proteins

SH2 domains are critical modules that recognize and bind to phosphotyrosine residues in a sequence-specific manner, thereby recruiting signaling proteins to activated receptors and scaffolds.[10] The ability of 3-nitrotyrosine to bind to SH2 domains provides a strong precedent for investigating a similar role for 3-acetyl-tyrosine.[6]

The interaction between an SH2 domain and a phosphotyrosine residue is governed by a combination of electrostatic interactions with the phosphate group and hydrophobic interactions with the surrounding amino acid sequence. While 3-acetyl-tyrosine lacks the negative charge of a phosphate group, the acetyl moiety could potentially engage in alternative interactions within the SH2 domain binding pocket, leading to:

-

Competitive Inhibition: 3-acetyl-tyrosine peptides could bind to SH2 domains and prevent the recruitment of their cognate phosphotyrosine-containing partners, thereby acting as antagonists of signaling pathways.

-

Altered Specificity: The binding of 3-acetyl-tyrosine might exhibit a different specificity profile for various SH2 domains compared to phosphotyrosine, potentially rewiring signaling networks in unforeseen ways.

The following diagram illustrates the potential interference of 3-acetyl-tyrosine in a canonical RTK signaling pathway.

Caption: Potential interference of 3-acetyl-tyrosine with RTK signaling.

Experimental Workflows for the Investigation of 3-Acetyl-Tyrosine

Studying a novel PTM like 3-acetyl-tyrosine requires a multi-pronged approach, combining methods for its detection, quantification, and functional characterization.

Detection and Identification of 3-Acetyl-Tyrosine

4.1.1. Mass Spectrometry-Based Proteomics

Mass spectrometry (MS) is the gold standard for the identification and sequencing of PTMs.[11][12] The workflow for identifying 3-acetyl-tyrosine would involve:

-

Protein Extraction and Digestion: Proteins from cells or tissues of interest are extracted and digested, typically with trypsin, to generate a complex mixture of peptides.

-

Enrichment (Optional but Recommended): Due to the likely low stoichiometry of 3-acetyl-tyrosine, an enrichment step is highly beneficial. This could involve affinity purification using a yet-to-be-developed 3-acetyl-tyrosine-specific antibody or chemical enrichment strategies.

-

LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The acetyl group adds a characteristic mass shift of 42.0106 Da to the tyrosine residue.

-

Database Searching: The acquired MS/MS spectra are searched against a protein sequence database with 3-acetyl-tyrosine specified as a variable modification.

The following diagram outlines a typical proteomics workflow for identifying 3-acetyl-tyrosine.

Sources

- 1. Protein Tyrosine signaling and its potential therapeutic implications in carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tyrosine kinase - Wikipedia [en.wikipedia.org]

- 3. The diversity of acetylated proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of altered protein acetylation in neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein acetylation - Wikipedia [en.wikipedia.org]

- 6. Nitrotyrosine mimics phosphotyrosine binding to the SH2 domain of the src family tyrosine kinase lyn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. A Proteomic Approach to Analyze the Aspirin-mediated Lysine Acetylome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Specificity and regulation of phosphotyrosine signaling through SH2 domains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]

Spectroscopic Data for 3-acetyl-L-tyrosine: An In-depth Technical Guide

Introduction to 3-acetyl-L-tyrosine

3-acetyl-L-tyrosine, with the chemical formula C₁₁H₁₃NO₄ and a molecular weight of 223.22 g/mol , is a modified amino acid where an acetyl group is attached to the aromatic ring of L-tyrosine at the 3-position.[1] This modification can significantly alter the chemical and biological properties of the parent amino acid, making its unambiguous characterization crucial for research and development. Spectroscopic techniques such as NMR and MS are indispensable tools for confirming the structure and purity of such modified biomolecules.

Chemical Structure and Properties:

| Property | Value | Source |

| IUPAC Name | (2S)-3-(3-acetyl-4-hydroxyphenyl)-2-aminopropanoic acid | [1] |

| CAS Number | 32483-30-0 | [2] |

| Molecular Formula | C₁₁H₁₃NO₄ | [1] |

| Molecular Weight | 223.22 g/mol | [1] |

| Exact Mass | 223.08445790 Da | [1] |

Below is a diagram illustrating the chemical structure of 3-acetyl-L-tyrosine, highlighting the key functional groups.

Caption: General workflow for NMR data acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

Expected Mass Spectrum of 3-acetyl-L-tyrosine

-

Molecular Ion: In a high-resolution mass spectrum (HRMS), the protonated molecule [M+H]⁺ would have an expected m/z of 224.0917, corresponding to the formula C₁₁H₁₄NO₄⁺.

-

Fragmentation Pattern: The fragmentation of 3-acetyl-L-tyrosine is expected to be influenced by the labile bonds in the molecule. Key fragmentation pathways would likely involve:

-

Loss of the carboxyl group: Cleavage of the Cα-C(carboxyl) bond could lead to the loss of COOH (45 Da) or CO₂ (44 Da).

-

Side-chain cleavage: Scission of the Cα-Cβ bond is a common fragmentation pathway for amino acids, leading to the formation of a stable benzylic cation.

-

Loss of the acetyl group: Fragmentation of the acetyl group could also be observed.

-

Comparative Mass Spectrometry Data: N-acetyl-L-tyrosine

The mzCloud database provides mass spectral data for N-acetyl-L-tyrosine, which can serve as a reference. [3]The fragmentation of N-acetyl-L-tyrosine typically involves the loss of water, the acetyl group, and cleavage of the amino acid backbone.

Experimental Protocol for Mass Spectrometry Data Acquisition

The following is a general protocol for obtaining mass spectrometric data for a compound like 3-acetyl-L-tyrosine.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically in the micromolar to nanomolar range) in a suitable solvent system, such as a mixture of water, acetonitrile, or methanol, often with a small amount of acid (e.g., formic acid) to promote protonation.

-

-

Instrumentation and Ionization:

-

Use an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules like amino acid derivatives.

-

-

Data Acquisition:

-

Full Scan MS: Acquire a full scan mass spectrum to determine the m/z of the molecular ion.

-

Tandem MS (MS/MS): Select the molecular ion [M+H]⁺ as the precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions. This provides structural information.

-

-

Data Analysis:

-